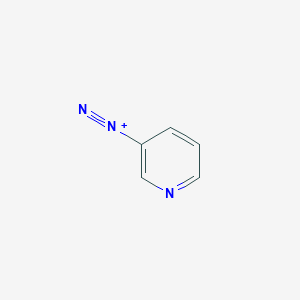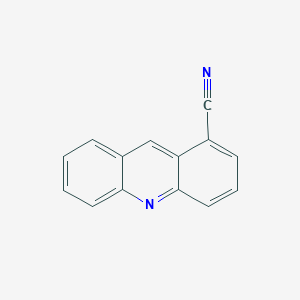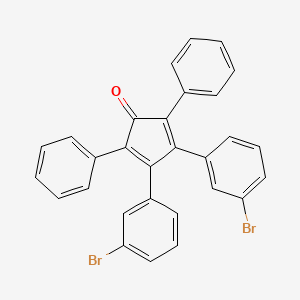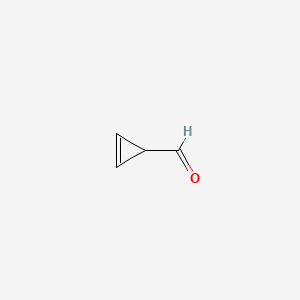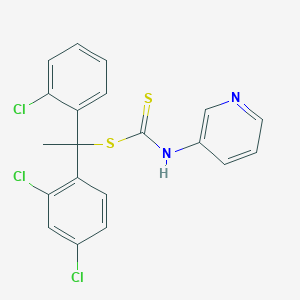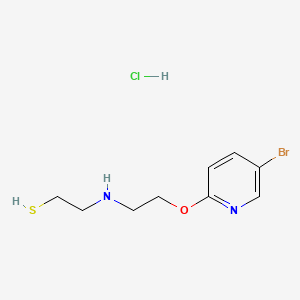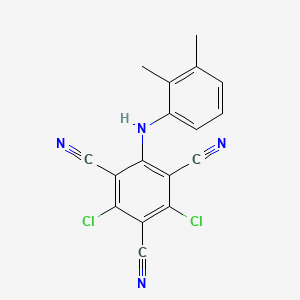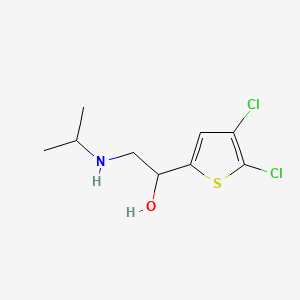
4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. The presence of chlorine atoms and an amino group in the structure suggests potential biological activity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of chlorine atoms to the thiophene ring.
Aminomethylation: Addition of the amino group to the thiophene ring.
Alcohol Formation: Introduction of the hydroxyl group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Use of catalysts to enhance reaction rates.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the chlorine atoms to hydrogen.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dechlorinated thiophene derivative.
Substitution: Formation of a substituted thiophene derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential pharmaceutical agent with therapeutic properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of “4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine atoms and an amino group may enhance its binding affinity and specificity. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Activation: Enhancing the activity of specific enzymes or receptors.
Modulation: Altering the expression of specific genes or proteins.
Comparaison Avec Des Composés Similaires
“4,5-Dichloro-alpha-(((1-methylethyl)amino)methyl)-2-thiophenemethanol” can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis.
2-Aminothiophene: Known for its biological activity.
2,5-Dichlorothiophene: Known for its use in the synthesis of agrochemicals.
The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
38450-47-4 |
|---|---|
Formule moléculaire |
C9H13Cl2NOS |
Poids moléculaire |
254.18 g/mol |
Nom IUPAC |
1-(4,5-dichlorothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Cl2NOS/c1-5(2)12-4-7(13)8-3-6(10)9(11)14-8/h3,5,7,12-13H,4H2,1-2H3 |
Clé InChI |
ODIXQEOGUCVTLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C1=CC(=C(S1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


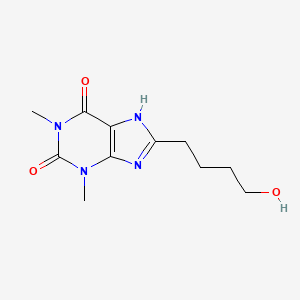
![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)

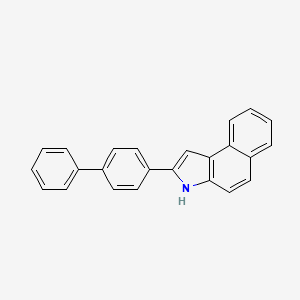
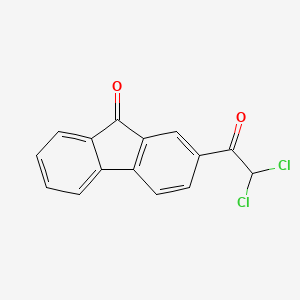
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
